2-Isopropoxy-1H-azirine-1-carbonitrile

Catalog No.
S12375408
CAS No.
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-1H-azirine-1-carbonitrile

Product Name

2-Isopropoxy-1H-azirine-1-carbonitrile

IUPAC Name

2-propan-2-yloxyazirine-1-carbonitrile

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-5(2)9-6-3-8(6)4-7/h3,5H,1-2H3

InChI Key

BLGOJLIEERDRHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN1C#N

2-Isopropoxy-1H-azirine-1-carbonitrile is a heterocyclic organic compound characterized by its azirine ring structure, which consists of a three-membered nitrogen-containing cycle. The compound features a carbonitrile group (-C≡N) and an isopropoxy group (-O-C(CH₃)₂) attached to the azirine framework. Azirines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.

2-Isopropoxy-1H-azirine-1-carbonitrile undergoes various chemical transformations due to the inherent reactivity of the azirine ring. Notable reactions include:

  • Nucleophilic Additions: The carbonitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Cycloaddition Reactions: The azirine can engage in cycloaddition reactions, forming more complex ring structures.
  • Oxidative Reactions: The compound may also be involved in oxidative transformations, which can lead to the formation of nitrogen-containing heterocycles or other functional groups .

Research indicates that azirine derivatives, including 2-isopropoxy-1H-azirine-1-carbonitrile, exhibit various biological activities. These compounds have been studied for their potential antibacterial and antifungal properties. Some azirine-containing compounds have shown promise as precursors for biologically active molecules due to their ability to undergo further transformations that enhance their pharmacological profiles .

The synthesis of 2-isopropoxy-1H-azirine-1-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can be induced under acidic or basic conditions to form the azirine ring.
  • Nucleophilic Substitution: The introduction of the isopropoxy group can be accomplished via nucleophilic substitution reactions on halogenated substrates.
  • Carbonitrile Formation: The carbonitrile functionality can be introduced through reactions involving cyanide sources or by dehydration of carboxylic acids .

2-Isopropoxy-1H-azirine-1-carbonitrile has several applications in organic synthesis and medicinal chemistry:

  • Synthetic Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for developing new drugs due to their unique structural properties and biological activities.
  • Material Science: Azirines are investigated for use in creating novel materials with specific electronic or optical properties .

Interaction studies involving 2-isopropoxy-1H-azirine-1-carbonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis and its interactions with biological targets. For example, investigations into its reaction mechanisms provide insights into how it may form adducts with biological macromolecules, influencing its pharmacokinetic properties .

Several compounds share structural similarities with 2-isopropoxy-1H-azirine-1-carbonitrile, including:

Compound NameStructure TypeUnique Features
2-AzidoazirinesAzirine derivativeStable under certain conditions; used in click chemistry
3-Hydroxybenzofuran AziridinesAziridine derivativeExhibits antibacterial activity; involves nucleophilic addition
2H-AzirinesGeneral azirine classBroad range of reactivity; can form various derivatives

The uniqueness of 2-isopropoxy-1H-azirine-1-carbonitrile lies in its specific functional groups that enhance its reactivity and potential applications compared to other similar compounds. Its combination of an isopropoxy group and a carbonitrile makes it particularly versatile for synthetic applications in organic chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

124.063662883 g/mol

Monoisotopic Mass

124.063662883 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

Explore Compound Types